molecular formula C13H16Cl2N2O2 B11706618 N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide

N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide

Cat. No.: B11706618
M. Wt: 303.18 g/mol
InChI Key: MKJKVBNEMGZKAD-UHFFFAOYSA-N
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Description

N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide is a chemical compound with the molecular formula C13H15Cl3N2O2 It is characterized by the presence of a benzamide group attached to a dichloroethyl group, which is further connected to a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide typically involves the reaction of 2,2-dichloroethylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: Preparation of 2,2-dichloroethylamine by reacting ethylene dichloride with ammonia.

    Step 2: Reaction of 2,2-dichloroethylamine with benzoyl chloride in the presence of triethylamine to form N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide
  • N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide
  • Indole derivatives

Uniqueness

N-[2,2-dichloro-1-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of both dichloroethyl and morpholine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16Cl2N2O2

Molecular Weight

303.18 g/mol

IUPAC Name

N-(2,2-dichloro-1-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C13H16Cl2N2O2/c14-11(15)12(17-6-8-19-9-7-17)16-13(18)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,18)

InChI Key

MKJKVBNEMGZKAD-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(Cl)Cl)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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